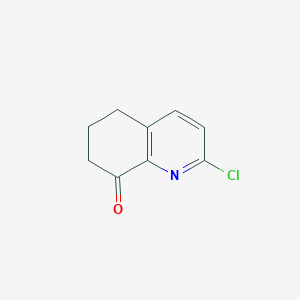

2-Chloro-6,7-dihydroquinolin-8(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYIMYXZYOOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562936 | |

| Record name | 2-Chloro-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129337-86-6 | |

| Record name | 2-Chloro-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinolin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6,7 Dihydroquinolin 8 5h One

Primary Synthetic Routes to 2-Chloro-6,7-dihydroquinolin-8(5H)-one

The construction of the core this compound structure can be achieved through several strategic synthetic routes, starting from readily available precursors.

A fundamental approach to building the dihydroquinolinone core involves the condensation and cyclization of cyclic ketones and amine-containing precursors. A common strategy begins with a cyclic diketone, such as cyclohexane-1,3-dione, which reacts with an amine source, like ammonium (B1175870) acetate (B1210297) or a primary amine, and a third component in a one-pot reaction to form a 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivative. researchgate.net This intermediate possesses the necessary bicyclic framework, which can then be subjected to chlorination to yield the target compound.

In a related multi-step synthesis, a cyclic ketone (e.g., cyclopentanone (B42830) for a related system) can be reacted with a primary amine (e.g., benzylamine) to form an enamine. researchgate.net This enamine is then acetylated and subsequently cyclized in a Vilsmeier-Haack type reaction to form the chloro-substituted heterocyclic ring system. researchgate.net This sequence highlights the versatility of using simple cyclic ketones and amines to construct the complex quinolinone scaffold.

The conversion of a hydroxyl group at the 2-position of the quinolinone ring to a chloride is a key transformation, most commonly accomplished using phosphorus oxychloride (POCl₃). nih.govmdpi.com This reaction is applicable to the precursor, 2-hydroxy-6,7-dihydroquinolin-8(5H)-one, converting it to the desired 2-chloro derivative. The process generally involves heating the hydroxy-containing substrate in POCl₃, which can act as both the chlorinating agent and the solvent. commonorganicchemistry.comgoogle.com In some cases, a base such as pyridine (B92270) or diethylaniline is added to the reaction mixture. nih.govresearchgate.net

The mechanism proceeds in two distinct stages. nih.gov Initially, the hydroxyl group of the quinolinone attacks the phosphorus center of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. This phosphorylation step transforms the hydroxyl group into a superior leaving group. The subsequent step involves a nucleophilic attack by a chloride ion (from POCl₃) at the C-2 position, displacing the phosphate group and yielding the 2-chloro product. nih.gov To ensure clean conversion and avoid side reactions, controlling the temperature and stoichiometry is critical. nih.govnih.gov

Table 1: Illustrative Conditions for POCl₃-Mediated Chlorination of Heterocycles

| Starting Material Type | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Hydroxy-pyrimidine | Equimolar POCl₃, sealed reactor, 140 °C, 2h | High yield chlorination | nih.gov |

| Quinazolone | POCl₃, R₃N, < 25 °C then heat to 70-90 °C | Clean conversion to chloroquinazoline | nih.gov |

| 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | Forms 2,4-dichloro-8-methylquinoline | mdpi.com |

Enamines, formed from the reaction of a cyclic ketone and a secondary amine, are key intermediates in several cyclization strategies to form the quinolinone ring. The Vilsmeier-Haack reaction is a prominent example of this methodology. researchgate.net In this reaction, a reagent, typically formed from POCl₃ and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), reacts with an enamine derived from a cyclic ketone. This leads to the formation of a chloro-iminium salt which subsequently cyclizes to afford the 2-chloro-substituted heterocyclic product. researchgate.net

Another synthetic route involves the multicomponent reaction of cyclohexane-1,3-diones with an aldehyde and an amine source (e.g., ammonium acetate) in the presence of a catalyst. jst.go.jp This reaction proceeds through the in-situ formation of an enamine from the dione, which then participates in a cascade of reactions, ultimately leading to the formation of the fused heterocyclic system. researchgate.netnih.gov These enamine-based methods are highly efficient, often allowing for the construction of significant molecular complexity in a single synthetic operation.

Advanced Derivatization and Functionalization Strategies of the this compound Core

The presence of both a reactive chloro-substituent and a ketone functional group makes this compound a valuable platform for further chemical modification.

The chlorine atom at the C-2 position of the quinoline (B57606) nucleus is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom. Consequently, the chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at this position.

Common nucleophiles used in these reactions include amines, hydrazines, thiols, and alkoxides. mdpi.com For instance, treatment of related 4-chloroquinolinones with thiols in the presence of a base like sodium ethoxide leads to the formation of 4-alkylthio derivatives. mdpi.com Similarly, reaction with hydrazine (B178648) or other amines can introduce nitrogen-based substituents, which are valuable for building more complex structures or for their potential biological activity. mdpi.commdpi.com

Table 2: Examples of Nucleophilic Substitution on Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol / NaOEt | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine Hydrate | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

The ketone and halogen moieties offer additional sites for chemical manipulation, significantly expanding the synthetic utility of the core structure.

Oxidation to Quinoline Derivatives: The partially saturated carbocyclic ring of this compound can be subjected to dehydrogenation to yield the fully aromatic 2-chloroquinoline (B121035) derivative. This aromatization can be achieved using various oxidative methods. Catalytic systems, such as heterogeneous cobalt oxide with aerobic oxidation, have been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines. organic-chemistry.org Visible-light-mediated aerobic dehydrogenation using catalysts like titanium dioxide also provides an environmentally friendly pathway to the corresponding aromatic N-heterocycles. organic-chemistry.org Oxidation of a related quinolinedione derivative has been accomplished using selenium dioxide. mdpi.com

Reduction to Alcohol: The carbonyl group at the C-8 position can be selectively reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically effective for this transformation. vanderbilt.edu This reaction introduces a hydroxyl group and a new chiral center, providing a handle for further functionalization or for influencing the molecule's stereochemistry and biological properties. This transformation is seen in the synthesis of bioactive carbinol derivatives like mefloquine (B1676156) from a quinoline core. durham.ac.uk

Halogen Interconversion: While nucleophilic substitution is the most common fate of the chloro group, it can also be involved in other transformations. For example, under specific conditions such as the Finkelstein reaction, the chloride could be exchanged for another halide like iodide using sodium iodide in acetone, which can sometimes facilitate subsequent coupling reactions. vanderbilt.edu

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Cross-Coupling Reactions (e.g., Ni-catalyzed Kumada Coupling, Suzuki Reaction)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom at the C2 position of this compound makes it a suitable electrophile for such transformations.

Ni-catalyzed Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For substrates like 2-chloroquinolines, nickel catalysts are often preferred due to their cost-effectiveness and ability to activate C-Cl bonds. organic-chemistry.org The reaction of this compound with various aryl or alkyl Grignard reagents (R-MgBr) in the presence of a nickel catalyst, such as NiCl2 complexed with a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), would be expected to yield 2-substituted-6,7-dihydroquinolin-8(5H)-one derivatives. organic-chemistry.orgnih.gov The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to the active Ni(0) species by the Grignard reagent, followed by oxidative addition of the chloroquinoline, transmetalation with another molecule of the Grignard reagent, and reductive elimination to afford the product and regenerate the Ni(0) catalyst. wikipedia.org

Suzuki Reaction: The Suzuki-Miyaura reaction is one of the most versatile cross-coupling methods, coupling an organoboron species (like a boronic acid or its ester) with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron reagent. organic-chemistry.org The reaction of this compound with an aryl or vinyl boronic acid (R-B(OH)₂) would proceed under palladium catalysis (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane or aqueous DME. researchgate.netnih.gov This method is highly valued for its tolerance of a wide variety of functional groups and the relatively low toxicity of its boron-containing byproducts. nih.gov For chloro-heteroaromatics, the choice of a sterically bulky, electron-rich phosphine ligand can be crucial for achieving high yields. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions of Chloroquinolines

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / SPhos | Arylboronic Acid | K₃PO₄ | n-Butanol | 75-95 | nih.gov |

| Kumada Coupling | NiCl₂(dppe) | Aryl-MgBr | N/A | THF | 70-90 | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ | Vinylboronic Acid | Na₂CO₃ | DME/H₂O | 65-88 | researchgate.net |

| Kumada Coupling | (IPr)Ni(allyl)Cl | Aryl-MgCl | N/A | Toluene | 80-98 | organic-chemistry.org |

Annulation and Cycloaddition Reactions for Fused Ring Systems (e.g., Huisgen's [3+2] dipolar cycloaddition)

The dihydroquinolinone scaffold can be further elaborated into more complex fused ring systems through annulation and cycloaddition reactions. The α,β-unsaturated ketone moiety within the molecule is a key reactive handle for these transformations.

Huisgen's [3+2] Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. organic-chemistry.orgwikipedia.org The conjugated double bond in the cyclohexenone ring of this compound makes it a suitable dipolarophile. For instance, reaction with an azide (B81097) (a common 1,3-dipole) would lead to the formation of a triazole-fused quinolinone system. The classic thermal Huisgen cycloaddition often requires high temperatures and may yield a mixture of regioisomers. organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides excellent regioselectivity for the 1,4-substituted triazole product under mild, often aqueous, conditions. organic-chemistry.orgnih.gov While the target molecule contains an alkene, not an alkyne, related metal-catalyzed cycloadditions with alkenes are also known. The reaction involves the concerted participation of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org

Table 2: Examples of Huisgen Cycloaddition Components

| 1,3-Dipole Type | Example | Resulting Heterocycle | Catalyst (if applicable) | Reference |

|---|---|---|---|---|

| Azide | Benzyl Azide | Triazole | Cu(I) | wikipedia.orgnih.gov |

| Nitrile Oxide | Benzonitrile Oxide | Isoxazole | None (Thermal) | organic-chemistry.org |

| Azomethine Ylide | Generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Pyrrolidine | TFA | organic-chemistry.org |

Ring Expansion and Rearrangement Reactions (e.g., Beckmann Rearrangement)

Rearrangement reactions provide a pathway to skeletal diversity by altering the core ring structure. The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide, which can be applied to cyclic ketones to generate ring-expanded lactams. wikipedia.orgmasterorganicchemistry.com

To perform a Beckmann rearrangement, this compound must first be converted to its corresponding oxime, (E)-6,7-dihydroquinolin-8(5H)-one oxime, by reacting it with hydroxylamine (B1172632) (NH₂OH). nih.gov This oxime, when treated with a strong acid such as sulfuric acid, polyphosphoric acid, or with reagents like tosyl chloride or phosphorus pentachloride, would undergo rearrangement. wikipedia.orglibretexts.org The reaction proceeds by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In this case, the C7 carbon would migrate to the nitrogen, leading to the formation of a seven-membered ring lactam, a chloro-substituted derivative of a diazepinone.

Table 3: Common Reagents for Beckmann Rearrangement

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂SO₄ / Oleum | Elevated temperature | Classic, harsh conditions. | wikipedia.org |

| Polyphosphoric Acid (PPA) | 80-120 °C | Strongly acidic and dehydrating. | wikipedia.org |

| PCl₅ | Anhydrous solvent (e.g., ether, benzene) | Forms an intermediate chloriminium salt. | masterorganicchemistry.com |

| Cyanuric Chloride / DMF | Room temperature | Very mild conditions. | audreyli.com |

Catalytic Systems in Dihydroquinolinone Synthesis and Modification

Catalysis is central to the efficient and selective synthesis and functionalization of heterocyclic compounds like dihydroquinolinones. Both metal- and organo-based catalytic systems, as well as biocatalytic approaches, offer powerful strategies.

Transition Metal Catalysis for Coupling and Derivatization (e.g., Palladium-Catalyzed Reactions)

As discussed in section 2.2.3, transition metals, particularly palladium, are instrumental in the derivatization of this compound. Palladium-catalyzed reactions are not limited to Suzuki and Kumada couplings but also include other important transformations like Buchwald-Hartwig amination. mdpi.com This reaction allows for the formation of C-N bonds by coupling the chloroquinoline with primary or secondary amines in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu). mdpi.com The choice of phosphine ligand (e.g., BINAP, DavePhos) is critical for reaction efficiency. mdpi.com Such catalytic systems enable the regioselective introduction of a wide range of aryl, vinyl, and amino substituents at the C2 position, significantly expanding the molecular diversity accessible from this starting material. The general mechanism for these palladium-catalyzed couplings involves a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of the C-Cl bond to the active Pd(0) catalyst. wikipedia.org

Organocatalytic Applications in Quinolinone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. scilit.comnih.gov While derivatization of the pre-formed this compound is dominated by metal catalysis, organocatalysis provides elegant routes to the dihydroquinolinone core itself. For example, cinchona alkaloid derivatives can catalyze the enantioselective addition of nucleophiles to functionalized nitroolefins, which can then undergo chemoselective cyclization to form the dihydroquinolinone skeleton with high stereocontrol. nih.gov Another approach involves the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by bifunctional squaramide-based organocatalysts, to produce structurally complex chiral dihydroquinolin-2-ones. scilit.com These methods highlight the utility of organocatalysis in constructing the fundamental quinolinone framework from acyclic precursors.

Biocatalytic Approaches (e.g., Engineered Cytochrome P450 Enzymes for Quinoline Precursors)

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical synthesis. Engineered cytochrome P450 monooxygenases are particularly notable for their ability to catalyze a wide range of challenging oxidation reactions, including C-H hydroxylation, epoxidation, and ring formation, which are key steps in the biosynthesis of many alkaloids. nih.govfrontiersin.org While a direct biocatalytic modification of this compound is not widely reported, enzymes are crucial in the synthesis of quinoline precursors. frontiersin.org For instance, P450 enzymes are involved in the metabolism of quinoline itself, forming hydroxylated derivatives. nih.gov In biosynthetic pathways, P450s catalyze key C-C bond-forming reactions to construct complex alkaloid scaffolds from simpler precursors. frontiersin.org This suggests the potential for developing engineered enzymes to catalyze the cyclization or functionalization steps required to build the dihydroquinolinone core, offering a green and highly selective alternative to traditional synthetic methods. nih.govfrontiersin.org

Structure Activity Relationship Sar and Structural Modification Impact

Investigating the Influence of Substituent Nature and Position on Bioactivity of 2-Chloro-6,7-dihydroquinolin-8(5H)-one Analogues

The dihydroquinolinone core serves as a versatile template where modifications can lead to significant shifts in biological activity. Research into related quinoline (B57606) and quinolinone structures has demonstrated that subtle alterations can result in substantial changes in potency and selectivity. nih.gov For instance, in the broader quinoline class, the presence of an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been identified as crucial for optimizing antitumor activity. nih.gov

A systematic study on a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents provides specific insights into these relationships. nih.gov The investigation revealed that most of the synthesized compounds exhibited potent anti-HBV activity. nih.gov The introduction of various functional groups at different positions led to a range of inhibitory potencies against hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg). nih.gov One of the most promising compounds from this series demonstrated significant inhibitory power against the secretion of HBsAg and HBeAg, as well as the replication of HBV DNA. nih.gov This highlights the critical role of specific substitutions in modulating the bioactivity of the quinolinone scaffold. nih.gov

Similarly, studies on 8-substituted 3,4-dihydroquinolinones have shown that minor changes to this scaffold can lead to large variations in potency for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are targets for atypical antipsychotics. nih.gov

Table 1: Structure-Activity Relationship of Selected Quinolone Derivatives

This table summarizes the inhibitory concentration (IC₅₀) of various quinolin-2(1H)-one derivatives against Hepatitis B virus markers, illustrating the impact of different substituents. Data sourced from a study on novel anti-HBV agents. nih.gov

| Compound | R¹ Group | R² Group | HBsAg IC₅₀ (μM) | HBeAg IC₅₀ (μM) |

| Derivative A | H | H | 1.25 | 1.87 |

| Derivative B | F | H | 0.45 | 0.62 |

| Derivative C | Cl | H | 0.10 | 0.26 |

| Derivative D | H | OCH₃ | >10 | >10 |

| Compound 44 | Proprietary | Proprietary | 0.010 | 0.026 |

Note: The data presented is illustrative of the SAR trends discussed in the source literature. "Proprietary" indicates that the specific structure of the most potent compound (44) was complex and is detailed in the source publication.

Elucidation of Key Pharmacophoric Features within the Dihydroquinolinone Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the dihydroquinolinone scaffold, key pharmacophoric features can be inferred from its various analogues and their interactions with biological targets. The core structure itself, comprising a fused bicyclic system with a carbonyl group and a nitrogen atom, provides a rigid framework.

The activity of 8-substituted 3,4-dihydroquinolinones as dopamine and serotonin receptor ligands suggests that the scaffold itself correctly positions substituents to interact with key residues in the receptor binding pockets. nih.gov The rational design of inhibitors often involves identifying and targeting specific binding pockets within an enzyme's active site. rsc.org The dihydroquinolinone structure can serve as a foundational scaffold to which functional groups are appended to achieve this targeted binding. rsc.org Scaffold hybridization strategies, which combine structural features from different known inhibitors, further underscore the importance of the core scaffold in orienting key interacting moieties. researchgate.net

Rational Design Principles for Enhancing Therapeutic Potential through Scaffold Diversification

Rational drug design is a cornerstone of modern drug discovery, aiming to develop new bioactive molecules based on a thorough understanding of their biological targets. mdpi.com For the dihydroquinolinone scaffold, this involves the strategic modification and diversification of the core structure to improve efficacy and selectivity. nih.govresearchgate.net

One key principle is scaffold hybridization, where the dihydroquinolinone core is merged with structural elements from other pharmacologically active molecules. researchgate.net This approach can lead to novel compounds with enhanced or entirely new biological activities. Another principle involves using the scaffold as a framework to explore the binding site of a target protein. rsc.org By systematically altering substituents on the dihydroquinolinone ring, medicinal chemists can map the steric and electronic requirements of the binding pocket, leading to the design of more potent and selective inhibitors. nih.govrsc.org This process of rational optimization is an iterative cycle of design, synthesis, and biological testing, which has proven successful in developing new drug candidates. mdpi.com

Stereochemical Considerations in Dihydroquinolinone Activity and Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the activity and potency of pharmaceuticals. mhmedical.com Chiral molecules can exist as enantiomers—non-superimposable mirror images—which can have markedly different pharmacological and toxicological properties. researchgate.netwikipedia.org This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules. mhmedical.com

For dihydroquinolinones, the presence of stereogenic centers means that different stereoisomers can exist. The development of synthetic routes that allow for the creation of specific stereoisomers is therefore highly valuable. acs.org Organocatalytic methods have been developed to produce dihydroquinolinones with specific stereochemical configurations, enabling the study of individual isomers. acs.org The ability to separate and test individual enantiomers is crucial for optimizing drug efficacy and safety, as one enantiomer (the eutomer) may be significantly more potent than the other (the distomer). researchgate.netethernet.edu.et Investigating the stereochemistry of dihydroquinolinones allows for a more refined understanding of their interaction with biological systems and is a key consideration in the design of potent and selective therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization and Reactivity Predictions

Electronic Structure and Molecular Orbital Analysis

Specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital characteristics of 2-Chloro-6,7-dihydroquinolin-8(5H)-one are not available in the reviewed literature.

Reactivity Predictions based on Quantum Chemical Descriptors

There is no published data on quantum chemical descriptors such as electronegativity, chemical hardness, or electrophilicity index specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify its reactive sites, has not been reported in scientific publications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Development and Validation of 2D and 3D QSAR Models for Diverse Biological Activities

No 2D or 3D QSAR models specifically developed for or including this compound to predict its biological activities have been found in the literature.

Identification of Key Molecular Descriptors Governing Activity and Selectivity

Without specific QSAR studies, the key molecular descriptors that govern the activity and selectivity of this compound remain undetermined.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target. These methods are instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Despite a thorough search, no specific molecular docking or molecular dynamics simulation studies were found in the public domain that investigate the binding of This compound to the enzymes B-cell lymphoma 6 (BCL6), NAD(P)H:quinone oxidoreductase 1 (NQO1), Casein Kinase 2 (CK2), or Cytochrome P450 isoforms. While computational studies exist for various other quinoline (B57606) derivatives, data focusing solely on This compound is not available.

Similarly, no published research could be located detailing the investigation of interactions between This compound and the nuclear receptor RORγ, muscarinic acetylcholine (B1216132) receptors, or β2 adrenergic receptors through computational simulation methods.

In Silico Pharmacokinetic (ADME) and Toxicity (T) Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET) predictions are computational methods used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with unfavorable profiles.

A comprehensive search for computational assessments of the ADME properties of This compound did not yield any specific studies. There are no publicly available data on its predicted oral availability, distribution, metabolism, or excretion.

No specific in silico studies predicting the potential toxicological profile or off-target effects of This compound were found. While general toxicity prediction for quinoline derivatives has been a subject of research, specific data for the title compound is absent from the available literature.

Mechanistic Insights into Biological and Pharmacological Actions

Detailed Mechanisms of Action for Dihydroquinolinone-Based Antimicrobials

Dihydroquinolinone derivatives have emerged as promising agents against a variety of bacterial pathogens, including those resistant to multiple existing drugs. Their mechanisms of action are multifaceted, primarily involving the disruption of essential bacterial processes.

The antibacterial effects of dihydroquinolinone-based compounds are often achieved by targeting fundamental cellular machinery required for bacterial survival and propagation. One key mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and certain amino acids. nih.gov By blocking DHFR, these compounds effectively halt bacterial growth. Another vital target is the FtsZ protein, which assembles into a ring structure at the division site and is essential for bacterial cell division. Certain quinoline (B57606) derivatives act as FtsZ polymerization inhibitors, leading to abnormal cell division and ultimately cell death. nih.gov

Furthermore, some quinoline derivatives, like HT61, exert their effect by directly targeting the bacterial cell membrane. They preferentially bind to anionic components within the staphylococcal membrane, causing structural instability, depolarization, and disruption of the membrane's integrity. researchgate.net Other quinoline-based molecules are known to target bacterial DNA topoisomerases, enzymes that are critical for managing DNA topology during replication. nih.gov The development of hybrid compounds, such as those incorporating a triazole ring, has also been shown to enhance antimicrobial activity. nih.gov

A significant area of research has been the efficacy of dihydroquinolinone derivatives against multidrug-resistant (MDR) bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com The resistance of MRSA to beta-lactam antibiotics is conferred by the mecA gene, which produces a penicillin-binding protein (PBP2a) with low affinity for these drugs, allowing cell wall synthesis to continue even in their presence. nih.govresearchgate.net

Several quinoline-2-one derivatives have demonstrated potent activity against MRSA and other resistant strains like vancomycin-resistant Enterococcus (VRE). nih.gov For instance, compound 6c in one study showed highly effective activity with a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL against MRSA. nih.gov These compounds have also been shown to inhibit biofilm formation, a key virulence factor in chronic MRSA infections. nih.gov The mechanism often involves inhibiting critical enzymes; for example, some benzofuroquinolinium derivatives are potent anti-MRSA agents that work by inhibiting the FtsZ protein. nih.gov The versatility of the quinoline scaffold allows for the synthesis of derivatives that can overcome existing resistance mechanisms, making them a valuable class of compounds in the fight against antibiotic resistance. nih.govresearchgate.net

| Compound Class/Derivative | Target Organism(s) | Mechanism of Action | MIC Value |

| Quinoline-2-one derivative (6c) | MRSA, VRE | Dihydrofolate Reductase Inhibition, Anti-biofilm | 0.75 µg/mL |

| Benzofuroquinolinium derivative (2) | MRSA (ATCC 43300) | FtsZ Polymerization Inhibition | 1 µg/mL |

| Triazolyl ethanol (B145695) quinolone (32) | MRSA | Not specified | 0.5 µg/mL |

| Quinoline-based hybrid (7b) | Staphylococcus aureus | Not specified | 2 µg/mL (5 µM) |

| 8-chloroquinolone derivative (4) | MRSA (clinical isolate) | Not specified (highly potent) | >128 times more potent than trovafloxacin |

Cellular and Molecular Mechanisms of Anticancer Activity

The quinolinone core is a key pharmacophore in the development of novel anticancer agents. Its derivatives have been shown to interfere with cancer cell proliferation through various mechanisms, including triggering programmed cell death and inhibiting critical signaling pathways that drive tumor growth.

A primary strategy by which dihydroquinolinone-based anticancer agents eliminate cancer cells is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov Certain quinoline-chalcone hybrids have been found to disrupt microtubule dynamics. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to an arrest of the cell cycle, typically in the G2/M phase. nih.gov This cell cycle blockade prevents cancer cells from dividing and can subsequently trigger the apoptotic cascade. nih.gov Studies on novel quinazoline (B50416) derivatives have confirmed that they can effectively arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells, thereby inhibiting tumor growth and migration. mdpi.com

Beyond inducing apoptosis, dihydroquinolinone derivatives can target specific proteins and signaling pathways that are dysregulated in cancer.

BCL6 Inhibition: The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a known oncogenic driver in certain cancers like diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net It functions by recruiting corepressors to its BTB domain. nih.gov Tricyclic quinolinone derivatives have been developed as potent inhibitors that target the protein-protein interaction between BCL6 and its corepressors, representing a targeted therapeutic strategy. nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play a crucial role in cell signaling pathways controlling growth, differentiation, and proliferation. researchgate.net Their dysregulation is a common feature of many cancers. Quinolinone derivatives have been identified as inhibitors of various tyrosine kinases, including the Axl receptor tyrosine kinase and the protein tyrosine kinase from the BCR-ABL1 gene. nih.govnih.gov By blocking the ATP binding site of these kinases, the compounds prevent their catalytic activity, thereby halting the downstream signaling that promotes cancer cell survival and growth. researchgate.netukm.my

RAD51 Inhibition: RAD51 is a key protein in the homologous recombination pathway, a major mechanism for repairing DNA double-strand breaks. nih.govhbku.edu.qa In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging treatments like chemotherapy and radiation. researchgate.netuq.edu.au Quinazolinone derivatives have been developed as small molecule inhibitors of RAD51. nih.govmedsci.cn These inhibitors disrupt RAD51's function, sensitizing cancer cells to DNA damage and enhancing the efficacy of conventional cancer therapies. uq.edu.au

| Compound Class/Derivative | Target Protein/Pathway | Cancer Cell Line | IC50 Value |

| Quinoline-chalcone hybrid (64) | Tubulin Polymerization | Caco-2 (colon cancer) | 2.5 µM |

| Quinoline-chalcone hybrid (63) | Tubulin Polymerization | Caco-2 (colon cancer) | 5.0 µM |

| Quinolone antibiotic derivative (8i) | Axl Kinase | - | 26 nM |

| Quinazoline derivative (18) | Not specified (antiproliferative) | MGC-803 (gastric cancer) | 0.85 µM |

Antiviral Activity and Replication Inhibition Mechanisms

The structural framework of quinoline and its derivatives has also proven to be a fertile ground for the discovery of antiviral agents. These compounds can interfere with various stages of the viral life cycle, most notably the replication process.

Research has identified isoquinolone derivatives that are effective against both influenza A and B viruses. nih.gov The mechanism for these compounds involves the inhibition of the viral polymerase complex (composed of PB1, PB2, and PA proteins), which is essential for replicating the virus's RNA genome. By targeting this key enzyme, the compounds effectively shut down the production of new viral particles. nih.gov

Similarly, quinoline analogues have been developed that show potent antiviral activity against Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness and neurological complications. nih.gov While the precise target is under continued investigation, these compounds inhibit the viral cytopathic effect, suggesting interference with a critical step in viral replication or host cell interaction. nih.gov Further research points to the potential of dihydroquinoline derivatives to interact with viral proteins like the Gag-Pol polyprotein, which is fundamental to the assembly and maturation of retroviruses such as HIV. drugbank.com

| Compound Class/Derivative | Target Virus | Mechanism of Action | EC50 Value |

| Quinoline analogue (10a) | Enterovirus D68 (EV-D68) | Inhibition of viral cytopathic effect | < 1 µM |

| Quinoline analogue (12a) | Enterovirus D68 (EV-D68) | Inhibition of viral cytopathic effect | < 1 µM |

| Quinoline analogue (12c) | Enterovirus D68 (EV-D68) | Inhibition of viral cytopathic effect | < 1 µM |

| Isoquinolone derivative (1) | Influenza A and B viruses | Viral Polymerase Inhibition | 0.2 - 0.6 µM |

| Isoquinolone derivative (21) | Influenza A and B viruses | Viral Polymerase Inhibition | 9.9 - 18.5 µM |

Modulation of Viral Glycoprotein Processing

It is important to note that these findings are for the general class of quinoline derivatives and not specifically for 2-Chloro-6,7-dihydroquinolin-8(5H)-one. Further research would be necessary to determine if this specific compound or its direct derivatives share this mechanism of action.

Targeting Viral Replication Enzymes

The quinoline and quinolone scaffold is a known pharmacophore in the development of agents that target viral replication enzymes. nih.govnih.govresearchgate.net Although direct evidence for this compound is not available, numerous studies on related compounds highlight the potential for this chemical class to inhibit viral polymerases and proteases.

For example, quinoline-based compounds have been investigated as inhibitors of viral DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov Some quinoline derivatives have shown the ability to intercalate into viral DNA, leading to a conformational change in viral enzymes and inhibiting their function. nih.gov In the context of RNA viruses, certain quinoline derivatives have been found to inhibit the replication of Zika virus by reducing the production of viral RNA. nih.gov Additionally, research into SARS-CoV-2 has identified quinoline-based inhibitors of the papain-like protease (PLpro), an enzyme essential for viral replication. news-medical.netumich.edu These inhibitors can also exhibit anti-inflammatory effects by modulating cytokine activity. news-medical.net

These examples underscore the versatility of the quinoline scaffold in designing antiviral agents that target key enzymes in the viral life cycle. However, the specific activity of this compound against any viral replication enzyme has not been reported.

Immunomodulatory and Anti-inflammatory Mechanisms (e.g., Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation)

The quinoline scaffold is a key structural component in the development of modulators for the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a critical transcription factor in the differentiation of T helper 17 (Th17) cells. nih.govnih.govnih.govnih.gov Th17 cells are significant producers of pro-inflammatory cytokines such as IL-17 and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. nih.govnih.govfrontiersin.org

RORγt, a T-cell-specific isoform of RORγ, is the master regulator for the Th17 cell lineage. nih.govfrontiersin.orgresearchgate.net By acting as inverse agonists of RORγt, certain quinoline derivatives can suppress the transcriptional activity of this receptor. This leads to a reduction in the production of IL-17 and other pro-inflammatory mediators, thereby exerting an immunomodulatory and anti-inflammatory effect. nih.govnih.govfrontiersin.org

Research has led to the identification of potent quinoline-based RORγt inverse agonists. nih.govnih.gov These molecules have demonstrated efficacy in preclinical models of autoimmune diseases like rheumatoid arthritis and psoriasis. nih.gov The mechanism involves the downregulation of Th17-related genes and proteins, while preserving other T-cell signatures, which could offer a more targeted therapeutic approach with fewer side effects. frontiersin.org

While this compound itself is not a known RORγ modulator, its structural framework is utilized in the synthesis of these more complex modulators.

Table 1: Examples of Quinoline-based RORγt Inverse Agonists and their Activity

| Compound Series | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| 3,6-disubstituted quinolines | Substitution at the 3 and 6 positions of the quinoline ring | Potent RORγt binders with efforts to improve physicochemical properties. | nih.gov |

| Hexahydropyrrolo[3,2-f]quinoline series | Aza-analogs of hexahydrobenzoindole | Potent and selective RORγt inverse agonists with good pharmacokinetic properties. | nih.gov |

Dual Pharmacology Mechanisms (e.g., Muscarinic Antagonist and β2 Agonist (MABA) Bronchodilators)

The development of single molecules that can simultaneously act on multiple targets is a growing area of pharmaceutical research. One such approach is the creation of dual-pharmacology Muscarinic Antagonist and β2 Agonist (MABA) molecules for the treatment of chronic obstructive pulmonary disease (COPD). nih.govnih.gov The quinolinone scaffold, present in compounds like this compound, can serve as a core component in the synthesis of these bifunctional drugs.

MABA compounds combine two effective bronchodilator mechanisms in a single entity:

Muscarinic Antagonism: They block the M3 muscarinic receptors on airway smooth muscle, preventing acetylcholine-induced bronchoconstriction.

β2 Agonism: They stimulate the β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.

This dual action has the potential for additive or synergistic effects, leading to improved bronchodilation compared to either agent alone. nih.govresearchgate.net The design of MABA molecules involves tethering a β2 agonist motif onto a muscarinic antagonist scaffold. researchgate.net The quinolinone structure can be a key part of the muscarinic antagonist portion of the molecule.

While this compound is a precursor, the final MABA molecules are significantly more complex. The optimization of these dual-pharmacology agents is challenging, requiring a balance of activity at both targets to achieve the desired therapeutic profile for inhaled administration in COPD patients. nih.govnih.gov

Table 2: Components of MABA Pharmacology

| Pharmacological Action | Receptor Target | Mechanism | Therapeutic Effect in COPD |

|---|---|---|---|

| Muscarinic Antagonism | M3 Muscarinic Receptor | Blocks acetylcholine (B1216132) binding, preventing bronchoconstriction. | Bronchodilation |

| β2 Agonism | β2-Adrenergic Receptor | Stimulates receptor, leading to smooth muscle relaxation. | Bronchodilation |

Advanced Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-6,7-dihydroquinolin-8(5H)-one as a Key Scaffold for Novel Therapeutic Agents

This compound, with the CAS Number 129337-86-6, is a nitrogen-containing heterocycle identified as a valuable starting material for the development of novel pharmaceuticals. biosynth.comechemi.comkeyorganics.net The quinoline (B57606) core is a fundamental motif in drug discovery, known to impart a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The specific structure of this compound offers medicinal chemists a template that can be chemically modified to create libraries of new compounds. These derivatives are then tested for efficacy against various diseases. The process of drug discovery often involves using such core scaffolds to generate lead compounds, which are then optimized to enhance their therapeutic properties and create potent and selective drugs. researchgate.net

Lead Compound Identification and Optimization in Various Disease Areas

The this compound scaffold and its close chemical relatives have been instrumental in the identification and development of lead compounds across several key disease areas.

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibiotics. nih.gov Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that act by inhibiting bacterial protein synthesis via interaction with the 50S ribosomal subunit. nih.govnih.gov

Researchers have successfully designed and synthesized novel pleuromutilin derivatives incorporating a 7,8-dihydroquinolin-5(6H)-one side chain, a structure closely related to the title compound. nih.gov One such derivative, referred to as compound 1 in a 2024 study, demonstrated exceptional potency against antibiotic-resistant bacteria. nih.gov This compound exhibited a significantly higher inhibitory effect on MRSA and S. aureus ATCC 29213 than the established veterinary antibiotic tiamulin. nih.gov To our knowledge, this was the first report of a pleuromutilin derivative featuring a 7,8-dihydroquinolin-5(6H)-one side chain. nih.gov

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound 1 (7,8-dihydroquinolin-5(6H)-one derivative) | MRSA ATCC 43300 | < 0.0625 |

| Compound 1 (7,8-dihydroquinolin-5(6H)-one derivative) | S. aureus ATCC 29213 | < 0.0625 |

| Tiamulin (Reference Drug) | MRSA ATCC 43300 | 1 |

| Tiamulin (Reference Drug) | S. aureus ATCC 29213 | 1 |

While specific studies directly linking this compound to therapeutics for Chronic Myeloid Leukemia were not identified, the broader class of chloro-quinoline derivatives has been extensively investigated for its anticancer properties. nih.govnih.gov These compounds have shown promise against a variety of human cancer cell lines, including leukemia. nih.gov

For instance, a series of 7-chloroquinoline (B30040) hydrazones demonstrated significant cytotoxic activity across the NCI-60 panel of human tumor cell lines, which includes leukemia, colon cancer, melanoma, and breast cancer. nih.gov In another study, novel 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their antiproliferative activity, showing they could induce apoptosis and damage DNA/RNA in cancer cells. nih.gov Furthermore, metal complexes incorporating chloro-quinoline ligands, such as a palladium(II) complex with 5-chloro-7-iodo-quinolin-8-olate, have been prepared and studied as potential anticancer agents. nih.govresearchgate.net These findings underscore the potential of the chloro-quinoline scaffold as a basis for the development of new anticancer drugs.

The chloro-quinoline scaffold is a promising starting point for the development of novel antiviral agents. rsc.org Research into derivatives has shown activity against a range of viruses. For example, a study focused on creating new agents against coronaviruses by synthesizing hydroxyquinoline-pyrazole candidates. rsc.org These compounds were derived from the condensation of a pyrazolylhydrazide derivative with 2-chloro-3-formylquinoline, a close structural analog of the title compound. rsc.org

The resulting molecules exhibited notable antiviral effects against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The study assessed the compounds' ability to directly neutralize the virus (virucidal effect) and to prevent the virus from multiplying within host cells (replication inhibition). rsc.org The results indicated that these quinoline-based compounds are effective at both directly deactivating the virus and impeding its replication cycle. rsc.org

| Virus | Activity Type | Inhibition Percentage Range (%) |

|---|---|---|

| SARS-CoV-2 | Virucidal Effect | 20 - 73 |

| MERS-CoV | Virucidal Effect | 20 - 73 |

| HCoV-229E | Virucidal Effect | 20 - 73 |

| SARS-CoV-2 | Replication Inhibition | 10 - 55 |

| MERS-CoV | Replication Inhibition | 10 - 55 |

| HCoV-229E | Replication Inhibition | 10 - 55 |

The tetrahydroquinoline core, which is structurally similar to 6,7-dihydroquinolin-8(5H)-one, has been explored for anti-inflammatory properties. A study investigated a newly synthesized derivative, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (coded M-7074), for its anti-inflammatory effects. nih.gov

The research found that M-7074 possessed potent anti-edema activities, proving more effective than the established anti-inflammatory drug phenylbutazone (B1037) in several animal models of inflammation. nih.gov The compound also showed a strong inhibitory effect on adjuvant-induced arthritis in rats and was found to inhibit prostaglandin (B15479496) biosynthesis, a key mechanism for many anti-inflammatory drugs. nih.gov Notably, M-7074 was reported to have a large margin of safety with no ulcerogenic activity observed at the tested doses. nih.gov

| Anti-inflammatory Test Model | M-7074 Activity | Comparison to Phenylbutazone |

|---|---|---|

| Carrageenin Edema | Potent | More potent |

| Bradykinin Edema | Potent | More potent |

| Mustard Edema | Potent | More potent |

| Cotton-Pellet Granuloma | Inhibitory Effect | Almost equal |

| Adjuvant Arthritis | Inhibitory Effect | Effective |

Based on the available research, there is no specific information linking this compound or its closely related derivatives to the development of therapeutic agents for Chronic Obstructive Pulmonary Disease (COPD).

Antitubercular Agents (e.g., against Mycobacterium tuberculosis H37Rv)

The global health threat posed by tuberculosis (TB), especially the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of new drugs with novel mechanisms of action. google.comjustia.com The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with several quinoline-based drugs demonstrating potent anti-TB activity. google.com

While direct experimental data on the antitubercular activity of this compound against the H37Rv strain of M. tuberculosis is not extensively documented in publicly available literature, the broader class of chloro-substituted quinolines and their derivatives has shown significant promise. The 2-chloroquinoline (B121035) nucleus is recognized as a key pharmacophoric group, and its derivatives have been the subject of synthesis and in vitro evaluation against M. tuberculosis H37Rv. umn.edu

The diarylquinoline class of compounds, which features a quinoline core, has yielded the FDA-approved drug bedaquiline (B32110) (Sirturo®). nih.govnih.gov Bedaquiline functions by inhibiting the proton pump of mycobacterial ATP synthase, an enzyme crucial for cellular energy production in both replicating and dormant bacteria. nih.govnih.gov This mechanism of action is distinct from that of many existing first- and second-line TB drugs, making it a valuable tool against resistant strains. nih.gov

Research into related structures provides compelling evidence for the potential of the this compound scaffold. For instance, various 2,4-disubstituted quinolines have been synthesized and have demonstrated inhibitory activity against both drug-sensitive and isoniazid-resistant TB strains. researchgate.net Similarly, a series of 33 quinoline derivatives were synthesized and evaluated, with some compounds showing significant activity when compared to the first-line drug ethambutol. jnj.com The exploration of quinoline derivatives has also extended to fused systems, such as indeno[1,2-c]quinoline derivatives, which have been investigated for their dual antitubercular and anti-inflammatory properties. researchgate.net

The data below summarizes the antitubercular activity of various quinoline derivatives, highlighting the potential of this chemical class.

| Compound Class | Target/Strain | Activity (MIC) | Reference |

| 2,4-Disubstituted Quinolines | M. tuberculosis H37Rv | 99% inhibition at 6.25 µg/mL | researchgate.net |

| Quinolylhydrazones (5e, 5f) | M. tuberculosis H37Rv | 6.25 and 3.12 µg/mL | jnj.com |

| Indeno[1,2-c]quinoline (12) | M. tuberculosis H37Rv | 0.96 µg/mL | researchgate.net |

| Quinolone Derivatives (6b21) | MDR-TB strain | 0.9 µg/mL | nih.gov |

| Bedaquiline (Diarylquinoline) | M. tuberculosis | 0.06 µg/mL | nih.gov |

These findings collectively suggest that the this compound scaffold represents a promising starting point for the design and synthesis of novel antitubercular agents. Further derivatization and structure-activity relationship (SAR) studies are warranted to explore and optimize its potential efficacy against M. tuberculosis H37Rv and resistant strains.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A critical aspect of drug development is optimizing the selectivity of a lead compound for its intended biological target while minimizing interactions with other proteins, which can lead to off-target effects and toxicity. For quinoline-based antitubercular agents, a primary concern has been cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation. umn.eduacs.org

Several medicinal chemistry strategies have been employed to enhance the selectivity and safety profile of diarylquinoline and related quinoline compounds:

Scaffold Hopping: This strategy involves replacing a central molecular scaffold with a chemically different one while retaining similar three-dimensional positioning of key functional groups. This can lead to new chemical entities with improved properties. For example, a scaffold hopping approach was used to develop novel 2-(quinolin-4-yloxy)acetamides from the drug candidate telacebec, resulting in compounds with potent activity against M. tuberculosis and high selectivity against mammalian cells. Current time information in Washington, DC, US. Similarly, this approach has been used to design 4-aminoquinazolines, which showed potent antimycobacterial activity. bmj.com

Structural Modification to Reduce hERG Inhibition: Structure-activity relationship (SAR) studies have been crucial in identifying the structural features responsible for hERG channel blockade. In the case of bedaquiline, its high lipophilicity and specific structural elements contribute to its cardiotoxic potential. umn.eduacs.org A key strategy to mitigate this has been the modification of the "C-unit" of the diarylquinoline scaffold. Researchers successfully replaced the naphthalene (B1677914) ring in bedaquiline with a 3,5-dialkoxy-4-pyridyl group. acs.org This modification led to the development of analogues like TBAJ-587 and TBAJ-876, which demonstrated more potent antitubercular activity both in vitro and in vivo, with significantly reduced hERG blockade. acs.orgdrugpatentwatch.com

Virtual Screening and Computational Modeling: Structure-based virtual screening and computational analyses are powerful tools for predicting the binding affinity of compounds to their target and potential off-targets. These methods have been used to screen for bedaquiline analogs with a better safety profile. google.comumn.edugoogle.com By modeling the interactions of compounds with both the mycobacterial ATP synthase and the hERG channel, researchers can prioritize the synthesis of molecules with a higher predicted therapeutic index. google.comumn.edugoogle.com

The table below summarizes key strategies and their outcomes in the development of more selective quinoline-based antitubercular agents.

| Strategy | Example | Outcome | Reference |

| Scaffold Hopping | 2-(Quinolin-4-yloxy)acetamides | Potent anti-Mtb activity (MIC ≤ 0.02 µM), high selectivity index (>500) | Current time information in Washington, DC, US. |

| Structural Modification | Replacement of naphthalene with 3,5-dialkoxy-4-pyridyl in bedaquiline analogues (TBAJ-587, TBAJ-876) | More potent anti-TB activity, greatly attenuated hERG blockade | acs.orgdrugpatentwatch.com |

| Virtual Screening | Identification of CID15947587 | Significant docking affinity to Mtb ATP synthase with insignificant predicted cardiotoxicity and lipophilicity | google.comumn.edugoogle.com |

These strategies highlight the rational design approaches being used to refine the pharmacological properties of quinoline and dihydroquinolinone derivatives, aiming to produce potent and safe antitubercular drug candidates.

Patent Landscape and Intellectual Property Considerations in Dihydroquinolinone Drug Development

The development of new drugs, particularly in the infectious disease space, is intrinsically linked to the patent system, which provides a period of exclusivity to recoup research and development costs. The patent landscape for dihydroquinolinone and related quinoline-based antitubercular drugs is largely dominated by the intellectual property surrounding the diarylquinoline drug, bedaquiline (Sirturo®), developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. unitaid.org

The intellectual property for bedaquiline is multifaceted, comprising several patents that cover different aspects of the drug: unitaid.org

Base Compound Patent: This is the primary patent covering the core chemical structure of bedaquiline. unitaid.org This type of patent provides the broadest protection.

Method of Use Patents: These patents cover the use of the drug for specific indications, such as treating drug-resistant or latent tuberculosis. unitaid.orggoogle.com

Process Patent: This type of patent protects the specific synthetic route used to manufacture the drug. unitaid.org

Formulation Patent: This covers the final pharmaceutical composition of the drug, for example, a specific salt form like bedaquiline fumarate (B1241708). bmj.comunitaid.org

The primary patent for bedaquiline has been a subject of significant global health discussions, particularly concerning access to affordable generic versions in low- and middle-income countries (LMICs). umn.eduumn.edutime.com Following public campaigns and legal challenges, Johnson & Johnson has made commitments not to enforce secondary patents for bedaquiline in many LMICs, a move intended to facilitate the entry of generic manufacturers. jnj.comumn.eduacs.orgspicyip.com For instance, the Indian Patent Office rejected an application for a secondary patent on the fumarate salt of bedaquiline, which would have extended its monopoly. nih.govbmj.com

The table below provides an overview of the key types of patents associated with a prominent dihydroquinolinone-related drug, bedaquiline.

| Patent Type | Description | Key Assignee | Reference |

| Base Compound (Product) | Covers the fundamental chemical structure of bedaquiline. | Janssen Pharmaceutica | unitaid.org |

| Method of Use | Protects the use of bedaquiline for treating specific forms of tuberculosis (e.g., MDR-TB, latent TB). | Janssen Pharmaceutica | unitaid.orggoogle.com |

| Process | Covers the specific manufacturing process for bedaquiline. | Janssen Pharmaceutica | unitaid.org |

| Formulation (e.g., Fumarate Salt) | Protects the specific formulation of the final drug product. | Janssen Pharmaceutica | bmj.comunitaid.org |

The ongoing development of new quinoline and dihydroquinolinone derivatives by various research institutions and pharmaceutical companies will continue to shape the patent landscape. google.comjustia.comnih.gov The pursuit of novel chemical entities with improved efficacy and safety profiles will likely lead to new patent filings, covering novel scaffolds, synthetic methods, and therapeutic applications. These intellectual property considerations are crucial for incentivizing innovation while balancing the critical need for global access to essential medicines for tuberculosis.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Chloro-6,7-dihydroquinolin-8(5H)-one in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

The confirmation of the this compound structure is achieved through the analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) in the spectrum, with its position (chemical shift, δ) being highly sensitive to its electronic environment.

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to one another.

Aromatic Protons: The protons on the pyridine (B92270) ring (H3 and H4) are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system and the electronegative nitrogen atom.

Aliphatic Protons: The methylene (B1212753) protons of the cyclohexenone ring (H5, H6, and H7) will resonate further upfield. The protons at C6 and C7 would likely appear as complex multiplets around δ 2.0-3.0 ppm. The protons at C5, being adjacent to the electron-withdrawing nitrogen atom, would be shifted further downfield compared to the C6 and C7 protons.

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon atoms and their functional types.

Carbonyl Carbon: The most downfield signal is typically the carbonyl carbon (C8) of the ketone, expected in the δ 190-210 ppm range. pdx.edu

Aromatic and Olefinic Carbons: Carbons of the pyridine ring (C2, C3, C4, C4a, and C8a) will appear in the approximate range of δ 110-160 ppm. The carbon bearing the chlorine atom (C2) would be significantly affected.

Aliphatic Carbons: The sp³ hybridized carbons of the saturated portion of the ring system (C5, C6, and C7) will have chemical shifts in the upfield region, typically between δ 20-50 ppm. pdx.edu

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| 2 | - | ~150-160 | Carbon attached to both nitrogen and chlorine (deshielded). |

| 3 | ~7.3-7.6 | ~125-130 | Aromatic proton and carbon. |

| 4 | ~8.0-8.4 | ~140-145 | Aromatic proton and carbon, deshielded by adjacent nitrogen. |

| 4a | - | ~128-135 | Quaternary aromatic carbon. |

| 5 | ~3.5-4.0 (t) | ~40-45 | Aliphatic CH₂, adjacent to nitrogen. |

| 6 | ~2.1-2.5 (m) | ~20-25 | Aliphatic CH₂. |

| 7 | ~2.8-3.2 (t) | ~35-40 | Aliphatic CH₂, adjacent to carbonyl group (deshielded). |

| 8 | - | ~195-200 | Ketone carbonyl carbon. |

| 8a | - | ~155-165 | Quaternary carbon between carbonyl and aromatic ring. |

To unambiguously assign these resonances and confirm the precise bonding network, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edusdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of a CH or CH₂ group to the ¹³C signal of that same carbon. This allows for the direct assignment of protonated carbons in the molecule, for instance, linking the aliphatic proton signals to their corresponding carbon signals (C5, C6, C7). columbia.edu

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry techniques are vital for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₉H₈ClNO. biosynth.comechemi.com HRMS can confirm this formula by measuring the exact mass of the molecular ion. The calculated exact mass for this compound is 181.0294416 Da. echemi.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental formula. The presence of a chlorine atom would also be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the main ³⁵Cl isotope peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govazerbaijanmedicaljournal.net This technique is primarily used to assess the purity of the synthesized compound. The sample is passed through an LC column, which separates the target compound from any impurities or starting materials. The mass spectrometer then detects the components as they elute from the column, providing their respective molecular weights. This allows for the identification of byproducts in a reaction mixture. azerbaijanmedicaljournal.net

Expected Mass Spectrometry Data

| Parameter | Expected Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClNO | biosynth.comechemi.com |

| Molecular Weight | 181.62 g/mol | biosynth.com |

| Exact Mass [M+H]⁺ | 182.0367 | Calculated |

| HRMS (Exact Mass) | 181.0294416 | echemi.com |

| Key Isotopic Pattern | [M]⁺:[M+2]⁺ ratio of ~3:1, characteristic of one chlorine atom. | - |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide an absolute structure, including bond lengths, bond angles, and the conformation of the dihydroquinolinone ring system. nih.gov

The analysis would reveal the planarity of the pyridine ring and the specific conformation (e.g., chair, boat, or twist-boat) adopted by the cyclohexenone ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of similar quinoline (B57606) derivatives shows that the technique is invaluable for confirming substitution patterns and molecular geometry. researchgate.netyakhak.org

Other Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to excite its bond vibrations (e.g., stretching, bending).

For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1685-1666 cm⁻¹ for an α,β-unsaturated ketone. libretexts.org

C=N and C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring. libretexts.org

C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) for the aliphatic C-H bonds of the CH₂ groups. libretexts.orglibretexts.org

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | libretexts.org |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | libretexts.org |

| 1685-1666 | C=O Stretch | α,β-Unsaturated Ketone | libretexts.org |

| 1600-1450 | C=N / C=C Stretch | Pyridine Ring | libretexts.org |

| 800-600 | C-Cl Stretch | Aryl Halide | - |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Dihydroquinolinone Synthesis

The synthesis of quinoline (B57606) and its derivatives has traditionally involved methods that require harsh conditions, hazardous solvents, and expensive starting materials, leading to significant environmental waste. researchgate.net In response, the principles of green chemistry—focusing on minimizing hazardous substances, reducing energy consumption, and improving atom economy—are being increasingly applied to the synthesis of these scaffolds. dergipark.org.tracs.org

Future research will likely focus on developing eco-friendly synthetic routes for 2-Chloro-6,7-dihydroquinolin-8(5H)-one and its analogues. This involves several key strategies:

Use of Green Solvents and Catalysts: A major trend is the replacement of volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netiwu.edu Research has demonstrated successful one-pot, three-component cyclocondensation reactions in water to produce tetrahydroquinoline moieties. researchgate.net Furthermore, the use of non-toxic, reusable catalysts such as bismuth triflate or K-10 montmorillonite (B579905) clay is gaining traction for being both effective and environmentally benign. researchgate.netiwu.edu

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields for quinolone derivatives compared to conventional heating. qeios.comnih.gov For instance, the Gould-Jacobs reaction, a classical method for forming the quinoline core, has been adapted using microwave irradiation to enhance efficiency. nih.gov

Atom Economy and Multicomponent Reactions (MCRs): MCRs, such as the Friedländer annulation, are being optimized as they combine multiple starting materials in a single step, maximizing the incorporation of atoms into the final product and reducing by-products. researchgate.netacs.org These approaches offer significant environmental and economic advantages for producing complex dihydroquinolinone libraries. acs.org

| Green Chemistry Approach | Description | Potential Benefit for Dihydroquinolinone Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Faster, more efficient synthesis of the quinolone core with lower energy consumption. | qeios.comnih.gov |

| Aqueous Media Synthesis | Uses water as a solvent, replacing hazardous and volatile organic compounds. | Reduces toxicity and environmental impact of the synthetic process. | researchgate.net |

| Biocatalysis | Employs natural catalysts like enzymes or simple organic materials (e.g., lemon juice) for chemical transformations. | Offers a renewable and biodegradable catalytic system under mild reaction conditions. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a final product that contains portions of all initial components. | Improves atom economy, reduces purification steps, and minimizes waste. | researchgate.netacs.org |

| Solvent-Free Reactions | Conducts reactions by grinding solids together or heating a mixture of reactants without any solvent. | Eliminates solvent-related waste, cost, and toxicity. | iwu.eduqeios.com |

Targeted Drug Delivery Systems for this compound Derivatives

A significant challenge in cancer therapy and other treatments is delivering a drug specifically to the target site to maximize efficacy and minimize systemic side effects. aranca.com For potent molecules derived from this compound, developing advanced drug delivery systems is a critical future direction. Nanotechnology-based carriers are at the forefront of this research. nih.govnih.gov

Nanoparticle-Based Delivery: Biodegradable polymeric or lipid-based nanoparticles can encapsulate therapeutic agents derived from dihydroquinolinones. aranca.comnih.gov These nanoparticles offer numerous advantages: they can protect the drug from degradation, control its release over time, improve solubility, and be engineered to target specific tissues or cells, such as tumors. nih.govnih.gov For instance, nanoparticles can be formulated to cross biological barriers like the blood-brain barrier, opening therapeutic possibilities for neurological diseases. aranca.comnih.gov

Surface Functionalization for Active Targeting: Nanocarriers can be surface-modified with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. aranca.com This active targeting strategy enhances the accumulation of the drug at the disease site, improving its therapeutic index. aranca.com Research into hyaluronic acid-based nanoparticles for delivering paclitaxel (B517696) to overcome drug resistance serves as a model for how quinolinone derivatives could be similarly targeted. nih.gov

Co-Delivery Systems: A promising strategy involves using a single nanoparticle system to deliver a dihydroquinolinone derivative in combination with another therapeutic agent. mdpi.commdpi.com Such co-delivery systems can produce synergistic effects, where the combined therapeutic impact is greater than the sum of the individual drugs, and can help overcome mechanisms of drug resistance. mdpi.com

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization of Dihydroquinolinone Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design and optimization of new therapeutic molecules. nih.govmednexus.orgmdpi.com These computational tools can be applied to the this compound scaffold to explore a vast chemical space and identify novel analogues with superior properties.